molecular formula C7H6Br2N2O2 B2460759 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 186792-10-9

4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2460759
CAS No.: 186792-10-9
M. Wt: 309.945
InChI Key: YYYVQCCXLKZCEP-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS: 186792-10-9) is a halogenated pyridazinone derivative with the molecular formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.96 g/mol . The compound features a pyridazinone core substituted with bromine atoms at positions 4 and 5 and a 2-oxopropyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.

Properties

IUPAC Name

4,5-dibromo-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYVQCCXLKZCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone, with the chemical formula C7H6Br2N2O and CAS number 186792-10-9, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by two bromine atoms at the 4 and 5 positions of the pyridazinone ring and a 2-oxopropyl group at the 2 position. Its synthesis and biological evaluation have been subjects of various studies, highlighting its potential as a pharmaceutical agent.

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with brominating agents and subsequent modifications to introduce the 2-oxopropyl moiety. The compound's molecular weight is approximately 309.94 g/mol, and it is soluble in organic solvents, making it suitable for various chemical applications .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant in pharmacology:

  • Monoamine Oxidase (MAO) Inhibition :
    • It has been shown to act as a reversible inhibitor of MAO-B, with an IC50 value indicating effective inhibition at low concentrations. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
    CompoundIC50 (µM)Selectivity Index
    This compound0.013High
    Reference MAO-B Inhibitor (Lazabemide)0.15-

Cytotoxicity Studies

Cytotoxicity assays using L929 fibroblast cells revealed that while some derivatives of pyridazinones showed significant cytotoxic effects, this compound exhibited low toxicity at therapeutic concentrations. The IC50 for cytotoxicity was found to be greater than 100 µM, indicating a favorable safety profile for further development .

Case Studies

  • Case Study on Neuroprotective Effects :
    • A study conducted on animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease. The neuroprotective effects were attributed to its MAO-B inhibitory activity and antioxidant properties .
  • Antimicrobial Efficacy in Clinical Isolates :
    • Clinical isolates from patients with bacterial infections were tested against the compound, showing promising results in inhibiting resistant strains of bacteria. This highlights its potential utility in clinical settings where antibiotic resistance is a growing concern .

Scientific Research Applications

Pharmaceutical Applications

4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The following are key areas within pharmaceutical applications:

  • Antimicrobial Agents : Research has indicated that derivatives of pyridazinones exhibit significant antimicrobial activity. The bromine atoms in the structure enhance biological activity by increasing lipophilicity and altering interaction with biological targets .
  • Anti-inflammatory Compounds : Studies have demonstrated that pyridazinone derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications .

Chemical Research

In the realm of chemical research, this compound is utilized as a building block for synthesizing various complex organic molecules. Its reactivity allows chemists to explore new synthetic routes and methodologies:

  • Synthesis of Novel Compounds : The compound can undergo various reactions such as nucleophilic substitution and cyclization, leading to the formation of novel heterocycles that may possess unique biological activities .
  • Catalyst Development : Researchers are investigating the use of this compound in catalytic processes, particularly in organic transformations where traditional catalysts may not be effective .

Fine Chemicals Production

This compound is also significant in the production of fine chemicals. Its ability to act as an intermediate allows for the synthesis of high-value chemicals used in various industries:

  • Dyes and Pigments : The compound's unique structure can be modified to produce dyes with specific color properties, which are essential in textile and paint industries .
  • Agricultural Chemicals : There is potential for developing agrochemicals that utilize this compound as a precursor, particularly in creating herbicides or fungicides with improved effectiveness .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
  • Synthesis of Anti-inflammatory Agents :
    • Research focusing on anti-inflammatory properties showed that specific derivatives could inhibit key enzymes involved in inflammation pathways. This study provided insights into how modifications to the pyridazinone structure could lead to more effective therapeutic agents .
  • Catalytic Applications :
    • An experimental study explored the use of this compound in catalytic reactions. The findings indicated that it could facilitate reactions that traditional catalysts struggled with, showcasing its versatility as a chemical reagent .

Comparison with Similar Compounds

Key Structural Analogs

The following table compares the target compound with structurally related pyridazinones:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone C₇H₆Br₂N₂O₂ 309.96 186792-10-9 4,5-dibromo; 2-(2-oxopropyl)
4-Chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone C₁₂H₁₆ClN₃O₂ 269.73 860609-86-5 4-chloro; 5-piperidino; 2-(2-oxopropyl)
5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone C₁₅H₁₆ClN₃O₂ 305.77 860609-87-6 4-chloro; 5-benzyl(methyl)amino; 2-(2-oxopropyl)
4,5-Dibromo-2-phenyl-3(2H)-pyridazinone C₁₂H₈Br₂N₂O 370.01 14305-08-9 4,5-dibromo; 2-phenyl
4,5-Dibromo-2-methyl-3(2H)-pyridazinone C₅H₄Br₂N₂O 275.91 13645-74-4 4,5-dibromo; 2-methyl

Key Observations :

  • Side Chain Diversity : The 2-oxopropyl group in the target compound introduces a ketone functional group, which may improve solubility in polar solvents compared to phenyl or methyl substituents .

Pharmacological and Functional Comparisons

Analgesic and Anti-Inflammatory Activity

For example:

  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), an NSAID, highlights the importance of substituents like morpholino groups for anti-inflammatory activity .
  • 4,5-Dihalo-3(2H)-pyridazinones: Derivatives with halogen atoms at positions 4 and 5 exhibit high analgesic activity, suggesting that the dibromo configuration in the target compound may enhance such effects compared to mono-halogenated analogs .
  • Acetamide/Propanamide Derivatives: Pyridazinones with acyl side chains (e.g., 2-oxopropyl) show improved analgesic potency, likely due to enhanced receptor binding .

Physicochemical Properties

  • Melting Point : The phenyl analog (CAS 14305-08-9) has a melting point of 180–185°C, while the target compound’s oxopropyl group may lower this range due to reduced crystallinity .
  • Solubility: The 2-oxopropyl group likely increases solubility in polar organic solvents (e.g., DMSO or ethanol) compared to phenyl or methyl substituents .

Q & A

Q. What are the common synthetic routes for preparing 4,5-dihalo-3(2H)-pyridazinone derivatives, and what challenges arise in achieving regioselectivity?

The synthesis of 4,5-dihalo-pyridazinones typically involves Friedel-Crafts acylation followed by halogenation. For example, 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives are synthesized from acetylaniline and succinic anhydride via Friedel-Crafts acylation, amide hydrolysis, and condensation . Regioselectivity in halogenation (e.g., bromination) is influenced by steric and electronic factors, with 4,5-dibromo derivatives requiring precise control of reaction temperature and stoichiometry. Challenges include avoiding over-halogenation and isolating intermediates, often addressed via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. How are pyridazinone derivatives characterized structurally, and what analytical techniques are critical for confirming purity?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CCDC 1958029) .
  • HPLC and NMR : Ensure purity (>95%) and confirm substituent positions. For example, methyl groups at position 5 in 5-methyl-4,5-dihydro derivatives are confirmed via 1^1H NMR (δ 1.2–1.4 ppm) .
  • Melting point analysis : Used to validate crystallinity, e.g., 6-[4-(5-oxo-2-pyrrolidinecarbonyl)-aminophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone melts at 310–312°C (with decomposition) .

Advanced Research Questions

Q. What contradictions exist in the pharmacological activity of 4,5-dihalo-pyridazinones, and how can experimental design address these?

While 4,5-dibromo derivatives show analgesic activity in writhing tests (comparable to acetaminophen), their anti-inflammatory efficacy varies with substituents. For instance, 2-substituted-4,5-dihalo-3(2H)-pyridazinones exhibit higher potency than 6-substituted analogs, likely due to enhanced bioavailability . Contradictions arise in ulcerogenic effects: some morpholino-substituted derivatives (e.g., emorfazone) show low gastric toxicity, whereas arylpiperazinyl analogs may irritate mucosa. Mitigation strategies include in vivo pharmacokinetic profiling and comparative SAR studies using isosteric replacements (e.g., replacing bromine with chlorine) .

Q. How do structural modifications at the 2-position of pyridazinone impact cardiovascular activity, and what methodologies validate these effects?

The 2-oxopropyl group in 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone enhances solubility and binding affinity to cardiac phosphodiesterase III (PDE III), as shown in positive inotropic assays. Methodology:

  • Molecular docking : Predicts interactions with PDE III’s catalytic domain.
  • Langendorff heart preparations : Measure contractility in isolated rat hearts (e.g., 10–100 µM doses increase left ventricular pressure by 15–30%) .
  • Metabolic stability assays : Liver microsome studies assess oxidative degradation of the 2-oxopropyl group, guiding prodrug design .

Q. What role does stereochemistry play in the bioactivity of pyridazinone derivatives, and how is it controlled during synthesis?

The (R)-configuration at position 5 in 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (CAS 101328-85-2) enhances cardioactivity by 3-fold compared to the (S)-isomer. Stereochemical control is achieved via chiral auxiliaries (e.g., L-tyrosine derivatives) or asymmetric hydrogenation. Enantiomeric excess (>98%) is confirmed via chiral HPLC (Chiralpak AD-H column) .

Methodological Challenges

Q. How can researchers resolve low yields in Mannich-type reactions for pyridazinone derivatives?

Low yields (<40%) in Mannich reactions (e.g., synthesizing α-aminophosphonate derivatives) are often due to steric hindrance from the 4,5-dibromo substituents. Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yields to 60–65% .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic attack by amines .

Q. What advanced computational tools are used to predict pyridazinone derivative interactions with biological targets?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds in crystal lattices) to predict solid-state stability .
  • Molecular dynamics simulations : Assess binding kinetics to PDE III or cyclooxygenase-2 (COX-2) over 100-ns trajectories .

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